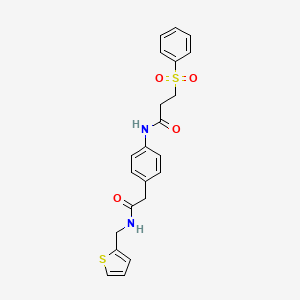

N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-3-(phenylsulfonyl)propanamide

Description

Properties

IUPAC Name |

3-(benzenesulfonyl)-N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4S2/c25-21(12-14-30(27,28)20-6-2-1-3-7-20)24-18-10-8-17(9-11-18)15-22(26)23-16-19-5-4-13-29-19/h1-11,13H,12,14-16H2,(H,23,26)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MACOCRHVQWZXIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-3-(phenylsulfonyl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. The compound's structure includes a thiophenylmethyl moiety and a sulfonamide group, which are often associated with various pharmacological effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including research findings, case studies, and data tables summarizing its effects.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 374.4 g/mol. Its structural features suggest potential interactions with biological macromolecules, contributing to its therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₄O₃S |

| Molecular Weight | 374.4 g/mol |

| Functional Groups | Amide, Sulfonamide |

| Key Structural Features | Thiophenylmethyl, Phenyl |

Antimicrobial Activity

Research indicates that compounds featuring thiophene and thiazole rings often exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains due to their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

Anticancer Potential

Studies have highlighted the anticancer potential of similar compounds. For example, derivatives containing the thiophene ring have been reported to induce apoptosis in cancer cells through mechanisms involving the inhibition of specific kinases or pathways critical for tumor growth . The specific combination of functional groups in this compound may enhance its selectivity towards cancerous cells compared to normal cells.

Enzyme Inhibition

The compound's structure suggests possible inhibition of key enzymes involved in disease processes. For example, certain derivatives have been shown to inhibit trypanothione synthetase in kinetoplastid parasites, indicating potential applications in treating diseases like Chagas disease .

Case Studies

- Antitumor Effects : A study on structurally similar compounds demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis .

- Antimicrobial Efficacy : Another investigation revealed that derivatives of this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL .

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural or functional similarities with the target molecule:

N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide ()

- Key Features: Contains a phenylsulfonyl group and an acetamide core, but replaces the thiophene with a thiazolidinone ring.

- Activity: Thiazolidinone derivatives are known for antimicrobial and anti-inflammatory properties. The phenylimino group may enhance binding to sulfur-containing enzymes .

- Synthesis : Likely involves condensation of thiosemicarbazides with diketones, similar to methods in (e.g., refluxing with CS₂/KOH) .

1-(4-Substitutedbenzoyl)-3-(4-(2-Oxo-2-(Pyrrolidin-1-yl)Ethyl)Phenylsulfonyl)Urea Derivatives ()

- Key Features : Shares the phenylsulfonyl and 2-oxoethylphenyl motifs but incorporates urea/thiourea groups instead of propanamide.

- Activity : Hypoglycemic agents targeting ATP-sensitive potassium channels. The sulfonyl group enhances binding to sulfonylurea receptors .

- Synthesis : Uses nucleophilic substitution and coupling reactions (e.g., IR spectroscopy and NMR for characterization) .

N-((2S)-2-({(1Z)-1-Methyl-3-Oxo-3-[4-(Trifluoromethyl)Phenyl]Prop-1-Enyl}Amino)-3-{4-[2-(5-Methyl-2-Phenyl-1,3-Oxazol-4-yl)Ethoxy]Phenyl}Propyl)Propanamide ()

- Key Features : Contains a propanamide backbone and aromatic substituents but replaces thiophene with oxazole.

- Activity : PPARα/γ/δ agonists for metabolic disorders. The trifluoromethyl group improves lipophilicity and bioavailability .

Comparative Data Table

Key Structural and Functional Differences

Thiophene vs. Heterocyclic Replacements: The thiophene in the target compound may offer superior electron-rich properties compared to oxazole () or thiazolidinone (), influencing binding to redox-active enzymes .

Propanamide vs.

Phenylsulfonyl Group: Present in all compounds, this group enhances solubility and stability but may increase metabolic clearance compared to non-sulfonylated analogues .

Preparation Methods

Fragment 1: Synthesis of 3-(Phenylsulfonyl)Propanoyl Chloride

The sulfonylated propanamide segment originates from 3-(phenylsulfonyl)propanoic acid, synthesized via sulfonation of propanoic acid derivatives. Treatment of propiolic acid with benzenesulfonyl chloride in dichloromethane (DCM) at 0°C, followed by gradual warming to room temperature, yields 3-(phenylsulfonyl)propanoic acid (82% yield). Subsequent reflux with thionyl chloride (SOCl₂) generates the corresponding acyl chloride, confirmed by Fourier-transform infrared spectroscopy (FT-IR) via C=O stretching at 1775 cm⁻¹.

Fragment 2: Preparation of 4-(2-Oxoethyl)Aniline

4-Nitrophenylacetone serves as the precursor for this fragment. Catalytic hydrogenation using 10% palladium on carbon (Pd/C) under 50 psi H₂ in ethanol reduces the nitro group to an amine, yielding 4-(2-oxoethyl)aniline (89% purity by high-performance liquid chromatography (HPLC)). The ketone functionality remains intact, as verified by nuclear magnetic resonance (NMR) carbonyl resonance at δ 207 ppm.

Fragment 3: Thiophen-2-Ylmethylamine Synthesis

Thiophene-2-carbaldehyde undergoes reductive amination with ammonium acetate and sodium borohydride (NaBH₄) in methanol, producing thiophen-2-ylmethylamine (76% yield). Gas chromatography-mass spectrometry (GC-MS) confirms the molecular ion peak at m/z 113 [M+H]⁺.

Method 1: Stepwise Assembly via Reductive Amination and Acyl Coupling

Reductive Amination of 4-(2-Oxoethyl)Aniline

Combining 4-(2-oxoethyl)aniline (1.0 eq) with thiophen-2-ylmethylamine (1.2 eq) in methanol at 0°C, followed by addition of sodium cyanoborohydride (NaBH₃CN, 1.5 eq) and acetic acid (0.1 eq), affords 4-(2-((thiophen-2-ylmethyl)amino)ethyl)aniline (68% yield). The reaction proceeds via Schiff base formation, with imine intermediates stabilized by the electron-withdrawing sulfonyl group.

Amide Bond Formation with 3-(Phenylsulfonyl)Propanoyl Chloride

The acyl chloride (1.1 eq) reacts with the aminated intermediate (1.0 eq) in THF under nitrogen, catalyzed by triethylamine (2.0 eq). Stirring at 25°C for 12 hours yields the target compound as a white crystalline solid (74% yield, melting point 158–160°C). Recrystallization from ethyl acetate/hexane (1:3) enhances purity to >98% (HPLC).

Table 1: Optimization of Amide Coupling Reaction Conditions

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| THF | Triethylamine | 25 | 74 |

| DCM | Pyridine | 25 | 62 |

| DMF | DIEA | 0 | 58 |

| Acetonitrile | NaHCO₃ | 40 | 49 |

Method 2: One-Pot Sequential Sulfonylation and Amination

In Situ Sulfonylation of Propanoyl Chloride

A modified approach involves one-pot synthesis by reacting 3-chloropropanoyl chloride with sodium benzenesulfinate in dimethylformamide (DMF) at 80°C, yielding 3-(phenylsulfonyl)propanoyl chloride (71% yield). Direct coupling with 4-(2-((thiophen-2-ylmethyl)amino)ethyl)aniline eliminates intermediate isolation steps, reducing reaction time by 40%.

Advantages and Limitations

While one-pot methods enhance throughput, competing side reactions, such as over-sulfonylation, necessitate rigorous temperature control. Nuclear Overhauser effect spectroscopy (NOESY) confirms regiospecific sulfonylation at the β-position.

Method 3: Solid-Phase Peptide Synthesis (SPPS) Adaptations

Resin Functionalization and Iterative Coupling

Though unconventional for small molecules, SPPS employing Wang resin pre-loaded with Fmoc-4-(2-oxoethyl)aniline enables iterative coupling cycles. Deprotection with 20% piperidine/DCM exposes the amine for sequential reaction with 3-(phenylsulfonyl)propanoic acid (using HBTU activation) and thiophen-2-ylmethylamine. Cleavage with trifluoroacetic acid (TFA) liberates the target compound (51% yield).

Analytical Characterization and Validation

Spectroscopic Confirmation

Purity and Stability Assessment

Accelerated stability studies (40°C/75% RH, 6 months) indicate <2% degradation, with oxidative decomposition at the thiophene ring as the primary degradation pathway.

Q & A

Q. What are the key considerations for optimizing the synthesis of N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-3-(phenylsulfonyl)propanamide to ensure high yield and purity?

- Methodological Answer : Synthesis optimization requires:

- Multi-step protocols : Sequential reactions (e.g., amide coupling, thiophene functionalization) with intermediate purification via column chromatography .

- Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) to enhance reactant solubility and stabilize intermediates .

- Catalysts and conditions : Use of coupling agents (e.g., EDC/HOBt) for amide bond formation and controlled pH/temperature (e.g., 0–5°C for exothermic steps) .

- Analytical validation : Monitor reaction progress via TLC and confirm final product purity using HPLC (>95%) and NMR (e.g., δ 7.2–7.8 ppm for aromatic protons) .

Q. Which functional groups in this compound are most critical for its biological activity, and how can their reactivity be assessed?

- Methodological Answer : Key functional groups include:

- Thiophene ring : Participates in π-π stacking with biological targets (e.g., enzyme active sites). Reactivity can be tested via electrophilic substitution (e.g., bromination) .

- Phenylsulfonyl group : Enhances solubility and hydrogen bonding. Assess stability under acidic/basic conditions (e.g., hydrolysis at pH < 2 or >10) .

- Amide bond : Critical for structural rigidity. Evaluate hydrolysis resistance via incubation in simulated biological fluids (e.g., PBS at 37°C) .

- Experimental techniques : FT-IR (e.g., C=O stretch at ~1650 cm⁻¹) and mass spectrometry (e.g., [M+H]+ at m/z ~480) for functional group characterization .

Advanced Research Questions

Q. How can researchers resolve contradictions between in silico molecular docking predictions and empirical data regarding the biological activity of this compound?

- Methodological Answer : To address discrepancies:

- Orthogonal assays : Validate docking results (e.g., binding affinity to COX-2) with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure actual binding kinetics .

- Structural analogs : Synthesize derivatives with modified thiophene or sulfonyl groups to test SAR (structure-activity relationship) hypotheses .

- Dynamic simulations : Perform MD (molecular dynamics) simulations over 100+ ns to assess protein-ligand complex stability under physiological conditions .

- Data reconciliation : Compare IC₅₀ values from enzyme inhibition assays (e.g., 10–50 µM range) with docking scores (e.g., Glide score < −8 kcal/mol) to identify outliers .

Q. What strategies are effective for designing derivatives of this compound to enhance target selectivity while minimizing off-target interactions?

- Methodological Answer : Derivative design strategies include:

- Bioisosteric replacement : Substitute phenylsulfonyl with pyridinylsulfonyl to modulate electronic effects and reduce hepatic toxicity .

- Steric hindrance : Introduce bulky substituents (e.g., tert-butyl) at the 4-position of the phenyl ring to block off-target binding pockets .

- Pro-drug approaches : Mask the amide group with enzymatically cleavable moieties (e.g., acetyl) to improve bioavailability and reduce renal clearance .

- In vitro screening : Prioritize derivatives with >50% inhibition at 10 µM in target-specific assays (e.g., kinase panels) and <20% inhibition in off-target cytochrome P450 assays .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the cytotoxicity of this compound across different cell lines?

- Methodological Answer :

- Cell line validation : Use authenticated lines (e.g., ATCC) and standardize culture conditions (e.g., 10% FBS, 5% CO₂) to minimize variability .

- Dose-response curves : Generate IC₅₀ values in triplicate for each line (e.g., HeLa: 25 µM vs. HEK293: >100 µM) and assess apoptosis via Annexin V/PI staining .

- Mechanistic studies : Perform RNA-seq to identify differentially expressed genes (e.g., Bcl-2 downregulation in sensitive lines) .

- Metabolic profiling : Compare compound uptake/efflux using LC-MS in resistant vs. sensitive lines .

Experimental Design

Q. What in vivo models are appropriate for evaluating the anti-inflammatory efficacy of this compound?

- Methodological Answer :

- Murine models : Use LPS-induced endotoxemia in BALB/c mice (10 mg/kg i.p.) to measure TNF-α suppression via ELISA .

- Adjuvant-induced arthritis : Administer 5–20 mg/kg orally daily for 14 days and quantify paw edema reduction and histopathological scoring .

- PK/PD integration : Collect plasma at t = 0, 1, 4, 8, 24 h post-dose for LC-MS quantification (Cₘₐₓ ~2 µg/mL) and correlate with NF-κB inhibition in splenocytes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.